N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Overview
Description
N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with an ethylphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethylphenyl halide reacts with the pyrimidine ring.
Guanidine Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.
Substitution: The ethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrimidine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-N’-(4-oxo-1,4-dihydropyrimidin-2-yl)guanidine: Lacks the methyl group on the pyrimidine ring.
N-(4-methylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine: Has a methyl group instead of an ethyl group on the phenyl ring.
N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea: Contains a urea group instead of a guanidine group.
Uniqueness
N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is unique due to the specific combination of functional groups and substitutions, which can influence its chemical reactivity and biological activity. The presence of both the ethylphenyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-10-4-6-11(7-5-10)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPHVODHQRACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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